molecular formula C30H35F2N5O7 B12077302 4-[[1-[[1-[2-[[1-(2,4-Difluoroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

4-[[1-[[1-[2-[[1-(2,4-Difluoroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Cat. No.: B12077302
M. Wt: 615.6 g/mol
InChI Key: KFYNHTYFOGEBHQ-UHFFFAOYSA-N
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Description

4-[[1-[[1-[2-[[1-(2,4-Difluoroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including amides, anilines, and carboxylic acids, which contribute to its diverse reactivity and potential utility in medicinal chemistry and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[1-[[1-[2-[[1-(2,4-Difluoroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, such as 2,4-difluoroaniline and 3-phenylpropanoic acid derivatives. These intermediates undergo a series of coupling reactions, often facilitated by reagents like carbodiimides for amide bond formation and protecting groups to ensure selectivity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and aniline moieties, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination agents under controlled conditions.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines. Substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s structure suggests potential interactions with various biomolecules. It could be used to study enzyme inhibition, protein-ligand interactions, and other biochemical processes.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features suggest it could interact with specific biological targets, making it a candidate for developing new pharmaceuticals.

Industry

In industry, the compound could be used in the development of new materials or as a reagent in chemical manufacturing processes. Its diverse reactivity makes it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 4-[[1-[[1-[2-[[1-(2,4-Difluoroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The compound’s multiple functional groups allow for a variety of binding modes and interactions, contributing to its potential versatility in biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-2,4-difluoroaniline: Shares the difluoroaniline moiety but lacks the additional functional groups.

    3-Phenylpropanoic acid: Contains the phenylpropanoic acid structure but lacks the amide and pyrrolidine groups.

    N-(2,4-Difluorophenyl)acetamide: Similar in containing the difluoroaniline and amide functionalities.

Uniqueness

What sets 4-[[1-[[1-[2-[[1-(2,4-Difluoroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid apart is its combination of multiple functional groups within a single molecule. This unique structure allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4-[[1-[[1-[2-[[1-(2,4-difluoroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35F2N5O7/c1-17(33-25(38)12-13-26(39)40)27(41)34-18(2)30(44)37-14-6-9-24(37)29(43)36-23(15-19-7-4-3-5-8-19)28(42)35-22-11-10-20(31)16-21(22)32/h3-5,7-8,10-11,16-18,23-24H,6,9,12-15H2,1-2H3,(H,33,38)(H,34,41)(H,35,42)(H,36,43)(H,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYNHTYFOGEBHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35F2N5O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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